2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tryptophanate moiety linked to a tricyclo[3.3.1.1~3,7~]decane structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate typically involves multiple steps:
Formation of the tricyclo[3.3.1.1~3,7~]decane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the tryptophanate moiety: This step involves the coupling of tryptophan with the tricyclo[3.3.1.1~3,7~]decane core using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the 2-(4-methylphenyl)-2-oxoethyl group: This final step can be accomplished through an esterification reaction using 4-methylphenylacetic acid and a suitable activating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated peptide synthesizers for the coupling steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide linkages, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Ester or amide derivatives.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The tricyclo[3.3.1.1~3,7~]decane structure may also facilitate interactions with hydrophobic regions of proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-2-oxoethyl N-(cyclohexylcarbonyl)tryptophanate: Similar structure but with a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]decane.
2-(4-methylphenyl)-2-oxoethyl N-(adamantylcarbonyl)tryptophanate: Contains an adamantyl group, which is another bulky, hydrophobic moiety.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate is unique due to its tricyclo[3.3.1.1~3,7~]decane structure, which imparts distinct steric and electronic properties. This makes it particularly interesting for studying interactions with biological macromolecules and for developing novel materials with specific characteristics.
Properties
Molecular Formula |
C31H34N2O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C31H34N2O4/c1-19-6-8-23(9-7-19)28(34)18-37-29(35)27(13-24-17-32-26-5-3-2-4-25(24)26)33-30(36)31-14-20-10-21(15-31)12-22(11-20)16-31/h2-9,17,20-22,27,32H,10-16,18H2,1H3,(H,33,36) |
InChI Key |
VOXDUWORLLSFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.